molecular formula C8H10ClNO2 B1339606 O-Benzoyl-N-methylhydroxylamine Hydrochloride CAS No. 27130-46-7

O-Benzoyl-N-methylhydroxylamine Hydrochloride

Cat. No. B1339606
CAS RN: 27130-46-7
M. Wt: 187.62 g/mol
InChI Key: FTCDQNQIGUCFSA-UHFFFAOYSA-N
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Description

O-Benzoyl-N-methylhydroxylamine Hydrochloride is a reagent used for α-acyloxylation of aldehydes and ketones . It is not sensitive to air and moisture .


Molecular Structure Analysis

The molecular formula of O-Benzoyl-N-methylhydroxylamine Hydrochloride is C8H10ClNO2 . The InChI is 1S/C8H9NO2.ClH/c1-9-11-8(10)7-5-3-2-4-6-7;/h2-6,9H,1H3;1H . The Canonical SMILES is CNOC(=O)C1=CC=CC=C1.Cl .


Chemical Reactions Analysis

O-Benzoyl-N-methylhydroxylamine Hydrochloride is used in NHC-catalyzed redox esterification and cycloaddition reactions . It is also used in Pd/pyrrolidine-catalyzed Tsuji-Trost cyclization of aldehydes . It is used to prepare α-hydroxybenzylamines from α-hydroxyketones .


Physical And Chemical Properties Analysis

The molecular weight of O-Benzoyl-N-methylhydroxylamine Hydrochloride is 187.62 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . The topological polar surface area is 38.3 Ų . The complexity is 130 .

Scientific Research Applications

Reagent for α-Oxybenzoylation

O-Benzoyl-N-methylhydroxylamine hydrochloride serves as a reagent for the α-oxybenzoylation of aldehydes and ketones. This application is crucial in synthesizing various organic compounds by introducing benzoyl groups into aldehydes and ketones, which can lead to the formation of α-oxybenzoylated products. The compound exhibits good solubility in polar organic solvents like DMSO, DMF, and MeOH, and is available as a white crystalline solid from suppliers like Aldrich. It is prepared from N-methylhydroxylamine hydrochloride and purified through crystallization from ethereal solvents. Due to its thermal instability, it requires careful handling and storage, and decomposes upon heating (Tomkinson, 2009).

Kinetics and Mechanism Studies

In kinetics and mechanism studies, O-Benzoyl-N-methylhydroxylamine hydrochloride is used to understand the formation of specific compounds. For instance, its role in the cleavage of ethyl N-[o-(N-methyl-N-hydroxycarbamoyl)benzoyl]-carbamate in various buffer solutions has been investigated, revealing insights into the reaction paths and the effect of buffer catalysis. Such studies are vital for designing and optimizing chemical reactions in organic synthesis (Khan, 2003).

α-Acyloxylation of Carbonyl Compounds

The α-acyloxylation of carbonyl compounds is another significant application, where O-Benzoyl-N-methylhydroxylamine hydrochloride facilitates the introduction of acyloxy groups to aldehydes and ketones. This process is carried out at room temperature, in the presence of moisture and air, and yields α-functionalized products with high efficiency. The method is notable for its tolerance of a wide range of functional groups and its ability to discriminate regioselectively between secondary and primary centers in nonsymmetrical substrates (Beshara et al., 2005).

Synthesis of N-Benzoyliminopyridinium Ylides

O-Benzoyl-N-methylhydroxylamine hydrochloride has been employed in the efficient synthesis of O-(2,4-dinitrophenyl)hydroxylamine, which is then used in an N-amination/benzoylation procedure involving various substituted pyridines. This leads to the production of polysubstituted N-benzoyliminopyridinium ylides, showcasing the compound's utility in synthesizing complex organic molecules (Legault & Charette, 2003).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

O-Benzoyl-N-methylhydroxylamine Hydrochloride has been used in various chemical reactions, including NHC-catalyzed redox esterification and cycloaddition reactions . It has also been used in Pd/pyrrolidine-catalyzed Tsuji-Trost cyclization of aldehydes . These applications suggest that O-Benzoyl-N-methylhydroxylamine Hydrochloride may have further potential uses in organic synthesis.

properties

IUPAC Name

methylamino benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-9-11-8(10)7-5-3-2-4-6-7;/h2-6,9H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCDQNQIGUCFSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNOC(=O)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469472
Record name O-Benzoyl-N-methylhydroxylamine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Benzoyl-N-methylhydroxylamine Hydrochloride

CAS RN

27130-46-7
Record name O-Benzoyl-N-methylhydroxylamine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SP Wathen - 1992 - search.proquest.com
The effect of one equivalent of Zn (II), Ni (II), and Cu (II) ions on the rate of hydrolysis of benzoyl hydroxylamines was studied in the pH range 6.5 to 8.0. At 50$\sp\circ $ C Zn (II) and Ni (II…
Number of citations: 3 search.proquest.com
BM Trost, WJ Bai, CE Stivala, C Hohn… - Journal of the …, 2018 - ACS Publications
… An α-acyloxylation of ketone 38 using O-benzoyl-N-methylhydroxylamine hydrochloride (46) also failed to provide any product 40 and instead only cleaved the TES protecting groups. …
Number of citations: 19 pubs.acs.org
JM Bobbitt - ChemInform, 2011 - tcichemicals.com
The best-known compound of any portion of this work is TEMPO or 2, 2, 6, 6-tetramethylpiperidine-1-oxyl, 1. TEMPO is a stable oxygen free radical, discovered in 1962. 5 The removal …
Number of citations: 7 www.tcichemicals.com

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